![molecular formula C18H22N4O4 B5518993 2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B5518993.png)
2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of chemicals characterized by the presence of imidazolidine, acetamide, and indole moieties. These functional groups are commonly found in bioactive molecules with a range of pharmaceutical properties. The compound's structure suggests it could be of interest in medicinal chemistry and drug design due to the therapeutic potential of its constituent groups.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step organic reactions, including condensation, cyclization, and substitution reactions. For example, derivatives of imidazolidine and acetamide have been synthesized by reacting thione derivatives with chloroacetamide compounds under specific conditions to yield desired products (M. Duran & M. Canbaz, 2013).
Molecular Structure Analysis
Structural analysis of similar compounds is often conducted using techniques like NMR, FTIR, MS, and elemental analysis to confirm the chemical structure. The planarity and dihedral angles within molecules, as well as hydrogen bonding patterns, play significant roles in determining their chemical reactivity and biological activity (K. Sethusankar et al., 2002).
Chemical Reactions and Properties
Compounds within this class may undergo various chemical reactions, including protonation, to affect their physical and chemical properties. The protonation sites and pKa values can significantly influence their solubility, stability, and interaction with biological targets (M. Duran & M. Canbaz, 2013).
Wissenschaftliche Forschungsanwendungen
Gastric H+/K(+)-ATPase Inhibitors
A study by Yamakawa et al. (1991) focused on the synthesis and examination of 2-[(2-imidazolylsulfinyl)methyl]anilines, which included various substitutions on imidazole and aniline rings. These compounds demonstrated significant inhibitory effects on H+/K(+)-ATPase and antisecretory activity against histamine-stimulated gastric acid secretions. Some derivatives showed potent enzyme inhibitory activity and were effective against gastric acid secretion after oral administration, suggesting potential applications in gastric acid-related disorders (Yamakawa et al., 1991).
Anticancer Activities
Duran and Demirayak (2012) synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives and tested them for anticancer activities. These compounds exhibited reasonable anticancer activity against various human tumor cell lines, particularly melanoma-type cell lines. This research highlights the potential of such compounds in cancer treatment (Duran & Demirayak, 2012).
Corrosion Inhibition
Research conducted by Cruz et al. (2004) evaluated the electrochemical behavior of imidazoline and its derivatives as corrosion inhibitors in acidic media. The study found that imidazoline demonstrated good corrosion inhibition efficiency, highlighting its potential application in protecting metals against corrosion in acidic environments (Cruz et al., 2004).
Antioxidant and Anti-Inflammatory Properties
A study by Koppireddi et al. (2013) synthesized novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and evaluated their anti-inflammatory and antioxidant activities. Certain compounds exhibited significant antioxidant and anti-inflammatory activities, suggesting their potential use in treating inflammation and oxidative stress-related conditions (Koppireddi et al., 2013).
Eigenschaften
IUPAC Name |
2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c1-21-15(17(24)22(2)18(21)25)9-16(23)19-7-6-11-10-20-14-5-4-12(26-3)8-13(11)14/h4-5,8,10,15,20H,6-7,9H2,1-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNGEPUTTQAPAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(=O)N(C1=O)C)CC(=O)NCCC2=CNC3=C2C=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.